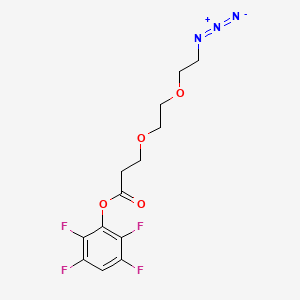

Azido-PEG2-TFP ester

Descripción general

Descripción

Azido-PEG2-TFP ester is a functionalized compound that contains an azide group, a polyethylene glycol chain, and a tetrafluorophenyl ester group. This compound is widely used in click chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition reactions. The polyethylene glycol chain imparts water solubility and flexibility, while the tetrafluorophenyl ester group reacts with primary and secondary amines, making it a versatile tool in bioconjugation and material science applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azido-PEG2-TFP ester can be synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and tetrafluorophenyl ester groups. The general synthetic route involves:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting its hydroxyl groups into more reactive intermediates, such as tosylates or mesylates.

Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functionality.

Formation of Tetrafluorophenyl Ester: Finally, the azido-functionalized polyethylene glycol is reacted with tetrafluorophenyl chloroformate to form the tetrafluorophenyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Azido-PEG2-TFP ester undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts to form triazoles.

Nucleophilic Substitution: The tetrafluorophenyl ester group reacts with primary and secondary amines to form stable amide bonds.

Common Reagents and Conditions

Copper Catalysts: Copper(I) bromide or copper(II) sulfate with sodium ascorbate are commonly used in click chemistry reactions.

Solvents: Reactions are typically carried out in solvents like dimethyl sulfoxide, acetonitrile, or water.

Reaction Conditions: Click chemistry reactions are usually performed at room temperature, while nucleophilic substitution reactions may require slightly elevated temperatures.

Major Products Formed

Triazoles: Formed from the reaction of the azide group with alkynes.

Amides: Formed from the reaction of the tetrafluorophenyl ester group with amines.

Aplicaciones Científicas De Investigación

Azido-PEG2-TFP ester has a wide range of applications in scientific research:

Chemistry: Used as a crosslinker in polymer chemistry and material science.

Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems and the development of diagnostic tools.

Industry: Applied in the production of functionalized surfaces and nanomaterials.

Mecanismo De Acción

The mechanism of action of Azido-PEG2-TFP ester involves:

Azide Group: The azide group participates in click chemistry reactions, forming triazoles with alkynes.

Tetrafluorophenyl Ester Group: This group reacts with amines to form stable amide bonds, facilitating the conjugation of biomolecules and other functional groups.

Comparación Con Compuestos Similares

Similar Compounds

Azido-PEG2-NHS Ester: Contains an azide group and an N-hydroxysuccinimidyl ester group.

Azido-PEG2-PFP Ester: Contains an azide group and a pentafluorophenyl ester group.

Uniqueness

Hydrolytic Stability: Tetrafluorophenyl esters are more hydrolytically stable than N-hydroxysuccinimidyl esters.

Reactivity: Tetrafluorophenyl esters are more reactive towards amines compared to pentafluorophenyl esters, making Azido-PEG2-TFP ester a more efficient crosslinker.

Actividad Biológica

Azido-PEG2-TFP ester is a specialized compound utilized in bioconjugation and click chemistry applications. This compound features an azide group that facilitates bio-orthogonal reactions, making it a valuable tool in various biological research contexts, including protein labeling, drug delivery, and the development of fluorescent probes. This article will explore the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) linker with an azide functional group at one end and a tetrafluorophenyl (TFP) ester at the other. The chemical structure can be represented as follows:

- Molecular Formula : C11H16N4O6

- Molecular Weight : 300.3 g/mol

- CAS Number : 1312309-64-0

The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, which is crucial for biological applications. The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for selective labeling of biomolecules without interfering with their natural functions.

Bio-Orthogonal Reactions

The azide group in this compound can react with alkynes through bio-orthogonal reactions, forming stable triazole bonds. This reaction is particularly advantageous in live-cell imaging and tracking due to its specificity and minimal background interference. The TFP ester reacts with primary and secondary amines, facilitating the conjugation of proteins and other biomolecules.

Stability and Reactivity

The stability of the TFP ester is critical for maintaining the integrity of the conjugated molecules until they reach their target site. The hydrolysis of NHS esters, such as TFP esters, occurs at varying rates depending on pH and temperature, which can influence the efficiency of bioconjugation processes . For instance, at physiological pH (around 7.4), the half-life of hydrolysis is approximately 4–5 hours, which allows sufficient time for conjugation reactions to occur.

Applications in Protein Labeling

This compound has been successfully employed in various studies for protein labeling. One notable case involved its use in synthesizing fluorogenic probes that enable real-time monitoring of protein-protein interactions in living cells. The study demonstrated that the PEG linker did not significantly hinder the quenching efficiency of fluorophores, which is vital for accurate detection .

Case Studies

- Fluorogenic Probe Synthesis :

- Antibody Conjugation :

- In Vivo Applications :

Data Table: Summary of Key Findings

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4N3O4/c14-8-7-9(15)12(17)13(11(8)16)24-10(21)1-3-22-5-6-23-4-2-19-20-18/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCGBDCYZQZRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCN=[N+]=[N-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801139636 | |

| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807534-87-7 | |

| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.